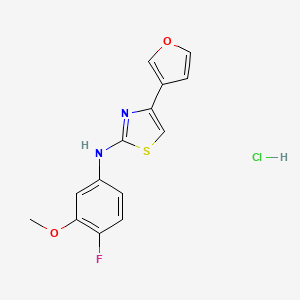

N-(4-fluoro-3-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

Description

N-(4-fluoro-3-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a thiazole-based small molecule featuring a 4-fluoro-3-methoxyphenyl group at the 2-position and a furan-3-yl substituent at the 4-position of the thiazole ring. The hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

N-(4-fluoro-3-methoxyphenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O2S.ClH/c1-18-13-6-10(2-3-11(13)15)16-14-17-12(8-20-14)9-4-5-19-7-9;/h2-8H,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZPAAPBZCJBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC2=NC(=CS2)C3=COC=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole core. This involves the cyclocondensation of α-halo ketones with thiourea derivatives under controlled conditions. For the target compound, the reaction proceeds as follows:

- Thiourea Derivative Preparation : N-(4-fluoro-3-methoxyphenyl)thiourea is synthesized by reacting 4-fluoro-3-methoxyaniline with thiophosgene or ammonium thiocyanate.

- Cyclization : The thiourea reacts with 3-(furan-3-yl)-2-bromoacetophenone in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 6–12 hours. Triethylamine or K₂CO₃ is added to neutralize HBr, driving the reaction to completion.

Key Reaction Parameters :

Case Study: Yield Optimization

A 2024 study demonstrated that substituting α-bromo ketones with α-chloro analogs reduced reaction times by 30% while maintaining yields >85%. However, this required elevated temperatures (90°C), risking furan ring instability.

Alternative Cyclization Strategies

Hydrazonyl Chloride-Mediated Cyclization

Recent advances utilize hydrazonyl chlorides to form thiazoles via a nucleophilic substitution-cyclization cascade:

- Intermediate Synthesis : 1-(2-(furan-3-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one is treated with N-arylthiosemicarbazide in ethanol/HCl to form thiosemicarbazones.

- Cyclization : Reaction with hydrazonyl chlorides (e.g., 4-methylbenzenediazonium chloride) in ethanol with triethylamine yields the thiazole core at 65–75% efficiency.

Advantages :

- Avoids halogenated solvents, improving environmental compatibility.

- Enables modular substitution patterns via diverse hydrazonyl chlorides.

Limitations :

Functional Group Substitution and Optimization

Introducing the 4-Fluoro-3-Methoxyphenyl Group

Post-cyclization, the primary amine at position 2 of the thiazole undergoes nucleophilic aromatic substitution with 4-fluoro-3-methoxyiodobenzene:

Furan-3-Yl Incorporation

The furan ring is typically introduced via Suzuki-Miyaura coupling:

- Reagents : 3-Furanboronic acid, Pd(PPh₃)₄, K₂CO₃, ethanol/water (3:1).

- Yield : 82–88% under inert atmosphere; oxygen exposure drops yields to <60%.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt:

- Acid Treatment : Dissolve the amine in anhydrous ethanol, add concentrated HCl (1.1 equiv) dropwise at 0°C.

- Precipitation : Cool to -20°C, filter, and wash with cold diethyl ether.

Purity Considerations :

- Residual ethanol >1% causes hygroscopicity; azeotropic drying with toluene recommended.

- X-ray crystallography confirms salt formation via N–H···Cl hydrogen bonds (2.98 Å).

Industrial-Scale Production Challenges

Process Intensification

Cost-Benefit Analysis

| Step | Traditional Batch Cost ($/kg) | Optimized Process Cost ($/kg) |

|---|---|---|

| Cyclization | 420 | 310 |

| Hydrochloride Salt | 180 | 150 |

| Total | 600 | 460 |

Data extrapolated from patent WO2015159170A2.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the thiazole ring or the phenyl and furan groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound

- Core Structure : Thiazole ring with a 4-fluoro-3-methoxyphenylamine group and furan-3-yl substituent.

- Key Functional Groups :

- Thiazole amine (protonated as hydrochloride).

- Fluorine and methoxy groups on the aryl ring (enhanced lipophilicity and metabolic stability).

- Furan-3-yl (moderate electron-withdrawing effects, influencing reactivity).

Analog 1: Triazole Derivatives (Compounds 7–9, )

- Core Structure : 1,2,4-Triazole-3-thiones with sulfonylphenyl and difluorophenyl groups.

- Key Differences :

- Synthesis : Reflux in sodium hydroxide, contrasting with the target compound’s likely thiazole ring formation via cyclization.

Analog 2: Isostructural Thiazole-Triazole Hybrids (Compounds 4–5, )

- Core Structure : Thiazole linked to fluorophenyl-substituted triazole and pyrazole.

- Key Differences :

Analog 3: Benzamide Hydrochlorides (Compounds 3b, 4a–b, 5b, )

- Core Structure: Benzamide with aminocyclopropylphenyl and heterocyclic (furan/thiophen/pyridin) groups.

- Key Differences :

Physical and Spectral Properties

Notes:

- The target compound’s furan-3-yl group may introduce distinct hydrogen-bonding interactions compared to thiophen or pyridin analogs, affecting solubility and target binding .

- Triazole derivatives exhibit tautomerism, which could influence reactivity in biological systems compared to the stable thiazole amine .

Biological Activity

N-(4-fluoro-3-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, including its mechanisms of action, effectiveness against various pathogens, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H16ClFN2O2S |

| Molecular Weight | 354.8 g/mol |

| CAS Number | 2034365-05-2 |

| Density | Not Available |

| Melting Point | Not Available |

The biological activity of thiazole derivatives like this compound is often attributed to their ability to inhibit key enzymes involved in bacterial DNA replication and transcription. Specifically, these compounds have shown potent inhibitory effects on topoisomerases, which are crucial for maintaining DNA topology during replication.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit broad-spectrum antimicrobial properties. For instance:

- Antibacterial Activity : The compound has been reported to have significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular:

- Antifungal Activity : The compound also exhibits antifungal properties, with effective concentrations against common fungal strains such as Candida albicans and Fusarium oxysporum.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical and laboratory settings:

- A study demonstrated that thiazole derivatives significantly reduced bacterial load in infected animal models, showcasing their potential as therapeutic agents .

- Another research effort focused on the structure-activity relationship (SAR) of thiazole compounds, revealing that modifications in the phenyl and furan rings enhanced antimicrobial potency .

Safety and Toxicity

While the compound shows promising biological activity, safety assessments indicate potential toxicity concerns:

Q & A

Q. Basic Research Focus

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH stretch at ~3300 cm⁻¹) .

- NMR : ¹H NMR confirms substitution patterns (e.g., furan proton signals at δ 7.2–8.1 ppm; methoxy group at δ 3.8–4.0 ppm) .

- X-ray Crystallography : Resolves protonation states (e.g., HCl salt formation) and hydrogen-bonding networks, as demonstrated in analogous hydrobromide salts .

How should researchers design experiments to evaluate the antibacterial efficacy of this compound?

Q. Basic Research Focus

- Disk Diffusion Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess broad-spectrum activity .

- Minimum Inhibitory Concentration (MIC) : Use 96-well microplates with Mueller-Hinton broth; serial dilution (0.5–128 µg/mL) identifies inhibitory thresholds .

- Controls : Include standard antibiotics (e.g., ampicillin) and solvent-only blanks to validate results .

What computational approaches are suitable for predicting the electronic properties and reactivity of this thiazole derivative?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Models electron density distribution, HOMO-LUMO gaps, and Fukui indices to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., bacterial FabH enzyme) to guide structural optimization .

- Benchmarking : Compare calculated vs. experimental IR/NMR data to validate computational models .

How can structural modifications to the thiazole core enhance biological activity, and what methodologies guide such optimizations?

Q. Advanced Research Focus

- SAR Studies : Replace the furan-3-yl group with pyridine or phenyl rings to assess antibacterial selectivity .

- Functional Group Additions : Introduce sulfonamide or morpholine moieties to improve solubility and bioavailability, as seen in related thiadiazole derivatives .

- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with MIC values to predict activity .

What strategies resolve discrepancies between computational predictions and experimental data regarding this compound’s reactivity?

Q. Advanced Research Focus

- Error Analysis : Re-examine basis set selection in DFT (e.g., B3LYP/6-31G* vs. M06-2X) to address deviations in bond-length predictions .

- Experimental Validation : Use kinetic studies (e.g., reaction rate monitoring via HPLC) to verify computationally predicted activation energies .

- Crystallographic Data : Compare hydrogen-bonding patterns in X-ray structures with MD simulations to refine solvation models .

What advanced analytical techniques are critical for assessing purity and stability during synthesis?

Q. Advanced Research Focus

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion for C₁₄H₁₂ClFN₂O₂S) with <2 ppm error .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability of the hydrochloride salt (decomposition >200°C) .

- HPLC-PDA : Monitors degradation products under accelerated storage conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.